4-甲磺酰基-2-甲氧基苯酚

描述

科学研究应用

二乙基锡基自组装体的合成和表征

对二乙基锡(甲氧基)甲磺酸盐的研究表明形成了三维自组装体,突显了甲磺酸盐衍生物的结构多样性。这项工作可能意味着4-甲磺酰基-2-甲氧基苯酚在设计具有特定结构性能的新材料中也可能具有相关性 (R. Shankar et al., 2011)。

苯并噁唑的一锅法合成

甲磺酸已被用作从2-氨基苯酚和酸氯化物合成苯并噁唑的有效催化剂。这表明甲磺酸衍生物在催化和有机合成中的潜力,指向了4-甲磺酰基-2-甲氧基苯酚在类似情境中的实用性 (Dinesh Kumar et al., 2008)。

二磺基甲烷衍生物的合成

关于α-(氟/氯/甲氧基)二磺基甲烷衍生物合成的研究突显了甲磺酸衍生物在新型有机分子开发中的作用,暗示了在制药、材料科学和化学合成中的应用 (G. Prakash等,2010)。

甲磺酸的微生物代谢

甲磺酸的微生物代谢对硫的生物地球化学循环至关重要。在这一领域的研究可能为4-甲磺酰基-2-甲氧基苯酚的环境应用提供信息,例如在生物修复中的应用或作为微生物生长的硫源 (D. Kelly & J. Murrell, 1999)。

甲磺酸亚铁作为催化剂

甲磺酸亚铁已被用作醇和酚的四氢吡喃基化的催化剂,在无溶剂条件下。这种应用突显了甲磺酸盐的潜力,包括可能的衍生物如4-甲磺酰基-2-甲氧基苯酚,在绿色化学和催化剂开发中的潜力 (Min Wang et al., 2011)。

安全和危害

The safety data sheet for a related compound, 4-methoxyphenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

It is structurally similar to eugenol (4-allyl-2-methoxyphenol), which has been shown to have a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .

Mode of Action

Eugenol, a structurally similar compound, has been shown to inhibit certain enzymes involved in inflammation, such as cyclooxygenase-2 (cox-2) and 5-lipoxygenase (5-lox) . It’s plausible that 4-Methanesulfonyl-2-methoxyphenol may have a similar mode of action.

Biochemical Pathways

Eugenol has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation . This suggests that 4-Methanesulfonyl-2-methoxyphenol may also affect similar biochemical pathways.

Result of Action

Eugenol has been shown to have antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It’s plausible that 4-Methanesulfonyl-2-methoxyphenol may have similar effects.

属性

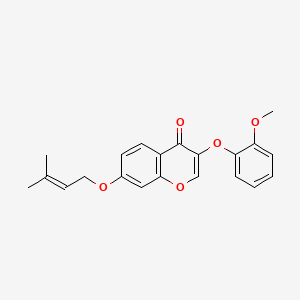

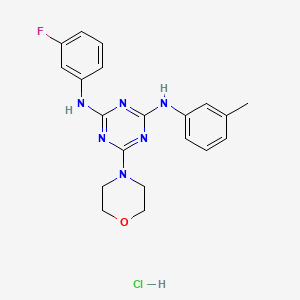

IUPAC Name |

2-methoxy-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACZRJUKYPGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2-methoxyphenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

![2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2440956.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)